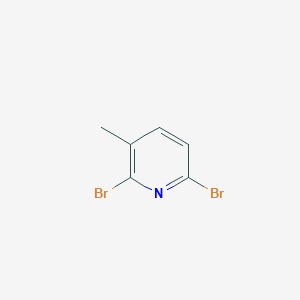
2,6-Dibrom-3-methylpyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-3-methylpyridine is a brominated pyridine derivative that serves as an important building block in organic synthesis. It is related to various pyridine compounds that have been extensively studied for their potential applications in pharmaceuticals, supramolecular chemistry, and as ligands in coordination complexes.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various routes. For instance, an inexpensive route to 2,6-dibromo-4-(hexoxymethyl)pyridine from citrazinic acid has been reported, with an overall yield of 44% . This compound can be further converted to a bipyridine derivative via oxidative coupling . Another synthesis approach involves the preparation of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-aminopyridine from 2,6-dibromopyridine through a series of reactions including oxidation, nitration, reduction, and nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using X-ray diffraction techniques. For example, the structure of an adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol has been determined, revealing a short N⋯H⋯O hydrogen bridge indicating strong intermolecular interactions . Similarly, the crystal structure of a cadmium complex with a bipyridyl ligand has been determined, showing a distorted trigonal-bipyramidal arrangement .
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions. For instance, 1-methyl-3,5,6-tribromopyridone-2 is formed by bromination of 1-methyl-6-bromopyridone-2, which can be further converted into 2,3,5,6-tetrabromopyridine . The reactivity of these compounds is influenced by the presence and position of bromine atoms, which can activate the pyridine ring towards further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure and substituents. Spectroscopic studies, such as UV, IR, and NMR, provide insights into the tautomerism and hydrogen bonding in compounds like 2,6-dihydroxypyridine and its derivatives . The strong hydrogen bonding observed in the solid state of these compounds affects their spectroscopic behavior and can lead to the formation of very short unsymmetrical hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
Synthese von bromierten heterozyklischen Synthons
2,6-Dibrom-3-methylpyridin: wird bei der Synthese von bromierten heterozyklischen Synthons verwendet, die wichtige Zwischenprodukte bei der Herstellung verschiedener heterozyklischer Verbindungen sind. Diese Synthons dienen als Bausteine für die Herstellung pharmakologisch aktiver Moleküle, Flüssigkristallen und Polymeren .
Vorläufer für pharmakologisch aktive Verbindungen
Aufgrund seiner strukturellen Merkmale dient This compound als Vorläufer bei der Synthese pharmakologisch aktiver Verbindungen. Sein bromierter Pyridinring ist ein wichtiges Fragment in vielen Medikamenten und Therapeutika .
Liganden für die molekulare Erkennung
Diese Verbindung ist auch wertvoll als Ligand für molekulare Erkennungsprozesse. Sie kann selektiv an bestimmte Substrate oder Rezeptoren binden, was in biologischen Assays und der Entwicklung von Sensoren unerlässlich ist .
Chemie fortschrittlicher Materialien
In der Materialwissenschaft wird This compound für die Entwicklung fortschrittlicher Materialien verwendet, einschließlich der Synthese neuer Arten von Flüssigkristallen und leitfähigen Polymeren .
Reaktionen der organischen Synthese
Die Verbindung ist an verschiedenen Reaktionen der organischen Synthese beteiligt, wie z. B. radikalischen, allylischen oder benzylischen Bromierungen. Sie wird auch für elektrophile Substitutionsreaktionen an aromatischen Ringen verwendet, die in der organischen Chemie grundlegend sind .
Anwendungen in der Industriellen Chemie
In der industriellen Chemie wird This compound für die Synthese von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet, die eine bromierte Pyridinstruktur als funktionelle Gruppe benötigen .
Wirkmechanismus
Target of Action
Related compounds such as pyridinylimidazole-type inhibitors have been reported to target the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s worth noting that related compounds, such as pyridinylimidazole-type inhibitors, interact with their targets (like p38α map kinase) by competitively inhibiting the binding of adenosine triphosphate (atp) .
Biochemical Pathways
Related compounds have been shown to inhibit the p38α map kinase, which plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .
Result of Action
Related compounds that inhibit p38α map kinase have been shown to modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .
Safety and Hazards
The compound is classified as having acute toxicity, both oral and dermal, and it causes skin corrosion and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .
Zukünftige Richtungen
“2,6-Dibromo-3-methylpyridine” is an important bromopyridine derivative that can be widely used in metal complexes, fluorescent materials, medical science nuclear imaging materials, and the skeleton structure of cage compounds . The synthesis of relevant “2,6-Dibromo-3-methylpyridine” has a large quantity of research report .
Eigenschaften
IUPAC Name |
2,6-dibromo-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRDACEFROUKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646445 |
Source


|
| Record name | 2,6-Dibromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887571-15-5 |
Source


|
| Record name | 2,6-Dibromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

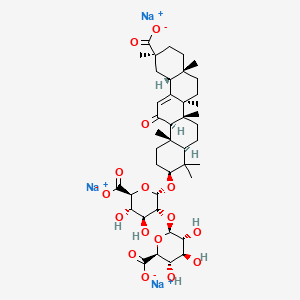
![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)

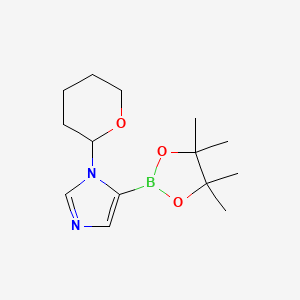

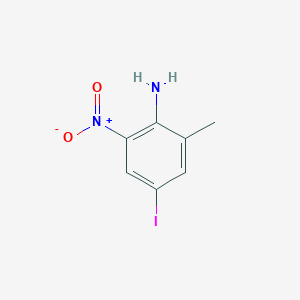



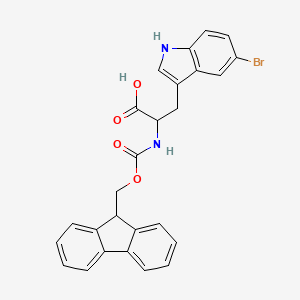


![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)
